Sodium 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoate
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Overview
Description
Sodium 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoate: is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The BOC group is known for its stability under neutral and basic conditions, making it a popular choice for protecting amines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoate typically involves the following steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Formation of the Sodium Salt: The protected amine is then reacted with ethyl oxalyl chloride in the presence of a base to form the ethoxy-oxopropanoate structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The BOC group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoroacetic acid and hydrochloric acid in methanol are commonly used for deprotection of the BOC group.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in multi-step organic synthesis.
- Employed in the synthesis of peptides and other complex organic molecules .
Biology and Medicine:
- Utilized in the development of pharmaceuticals where protection of functional groups is necessary during synthesis.
- Applied in the synthesis of biologically active compounds and intermediates .
Industry:
- Used in the production of fine chemicals and advanced materials.
- Employed in the synthesis of specialty chemicals for various industrial applications .
Mechanism of Action
The mechanism of action of Sodium 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoate primarily involves the protection of amine groups. The BOC group is stable under neutral and basic conditions but can be selectively removed under acidic conditions. This allows for the temporary protection of amines during multi-step synthesis processes, preventing unwanted side reactions .
Comparison with Similar Compounds
- Sodium 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-oxopropanoate
- Sodium 2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropanoate
Uniqueness:
- The ethoxy group in Sodium 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoate provides unique reactivity compared to similar compounds with different substituents.
- The compound’s stability and ease of deprotection make it a valuable reagent in organic synthesis .
Properties
CAS No. |
219308-59-5 |
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Molecular Formula |
C10H16NNaO6 |
Molecular Weight |
269.23 g/mol |
IUPAC Name |
sodium;3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoate |
InChI |
InChI=1S/C10H17NO6.Na/c1-5-16-8(14)6(7(12)13)11-9(15)17-10(2,3)4;/h6H,5H2,1-4H3,(H,11,15)(H,12,13);/q;+1/p-1 |
InChI Key |
NYIWHLJYHHUMBO-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(C(=O)[O-])NC(=O)OC(C)(C)C.[Na+] |
Origin of Product |
United States |
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